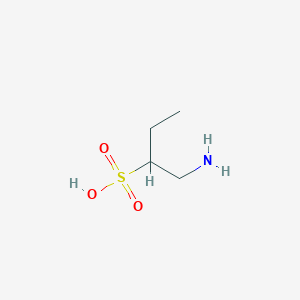
1-Aminobutane-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminobutane-2-sulfonic acid is an organic compound characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminobutane-2-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 1-aminobutane using sulfur trioxide or chlorosulfonic acid. The reaction typically requires controlled conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminobutane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reactions typically occur under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitrobutane-2-sulfonic acid or nitrosobutane-2-sulfonic acid.
Reduction: Butane-2-sulfonate or butane-2-sulfinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Aminobutane-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-aminobutane-2-sulfonic acid exerts its effects depends on its specific application. In biochemical contexts, the amino group can interact with various enzymes and receptors, influencing cellular processes. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-Aminobutane-2-sulfonic acid can be compared with other sulfonic acid derivatives and amino acids:
Similar Compounds: Examples include 1-aminobutane, 2-aminobutane, and other sulfonic acid derivatives like methanesulfonic acid and benzenesulfonic acid.
Uniqueness: The presence of both an amino group and a sulfonic acid group in this compound provides unique reactivity and solubility properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
98228-57-0 |
|---|---|
Molekularformel |
C4H11NO3S |
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
1-aminobutane-2-sulfonic acid |
InChI |
InChI=1S/C4H11NO3S/c1-2-4(3-5)9(6,7)8/h4H,2-3,5H2,1H3,(H,6,7,8) |
InChI-Schlüssel |
FSEBHBXGQQSYMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
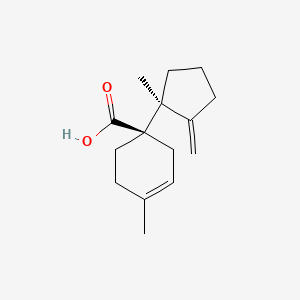

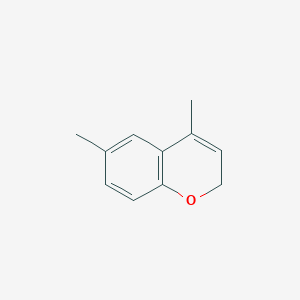
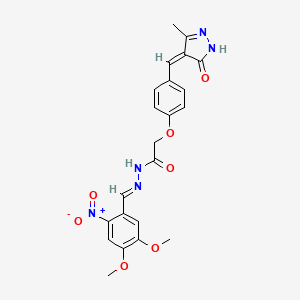

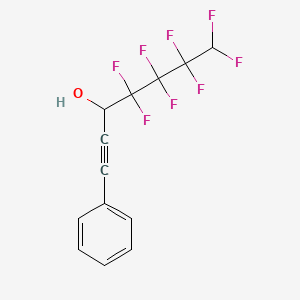

![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
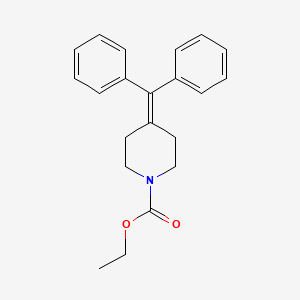
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)

